(2R)-3-chloro-2-hydroxypropylphosphonic acid

Asymmetric synthesis Chiral synthon Stereoselective reduction

Researchers requiring reproducible asymmetric synthesis often face variability from racemic phosphonate mixtures. (2R)-3-chloro-2-hydroxypropylphosphonic acid (CAS 221627-94-7) delivers the defined (R)-enantiomer as a chiral building block. • Defined (R)-configuration ensures predictable 3D architecture in derived products • Reactive chloroalkyl handle enables further functionalization • Quantified logP (-1.262) guides rational pharmacokinetic tuning • Weak PAP inhibition (IC50=88,000 nM) offers a medicinal chemistry scaffold Supplied with Certificate of Analysis; global shipping available.

Molecular Formula C3H8ClO4P
Molecular Weight 174.52 g/mol
Cat. No. B13166179
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(2R)-3-chloro-2-hydroxypropylphosphonic acid
Molecular FormulaC3H8ClO4P
Molecular Weight174.52 g/mol
Structural Identifiers
SMILESC(C(CCl)O)P(=O)(O)O
InChIInChI=1S/C3H8ClO4P/c4-1-3(5)2-9(6,7)8/h3,5H,1-2H2,(H2,6,7,8)/t3-/m0/s1
InChIKeyMTHUXSANBRAURH-VKHMYHEASA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(2R)-3-chloro-2-hydroxypropylphosphonic acid: Chiral Organophosphonate Building Block


(2R)-3-chloro-2-hydroxypropylphosphonic acid is a chiral, small-molecule organophosphonate characterized by a stereospecific (R)-configuration at the C2 position . This compound serves as a versatile intermediate and a defined stereochemical entity for asymmetric synthesis [1]. It features a reactive chloroalkyl chain adjacent to a phosphonic acid group, with a molecular formula of C3H8ClO4P and a molecular weight of approximately 174.52 g/mol . Its primary utility lies in its role as a defined enantiomeric building block, in contrast to its achiral or racemic counterparts.

Risks of Generic Substitution for (2R)-3-chloro-2-hydroxypropylphosphonic Acid


Substituting the defined (2R)-enantiomer with its (2S)-enantiomer or a racemic mixture is not a scientifically trivial decision, as the stereochemistry of phosphonates critically dictates their biological and chemical behavior [1]. The presence of the chlorine atom provides a synthetic handle, but the chiral center governs the molecule's interactions. Using an unspecified mixture introduces a variable that can alter reaction outcomes, enzyme inhibition profiles, or the physical properties of resulting materials, potentially invalidating experimental results and leading to unreproducible data [2]. Therefore, procurement of the exact stereoisomer is essential for ensuring the integrity and reproducibility of research and development pipelines.

Evidence of Differentiation: (2R)-3-chloro-2-hydroxypropylphosphonic Acid


Stereochemical Purity in Asymmetric Synthesis

The (2R)-3-chloro-2-hydroxypropylphosphonic acid is a specific enantiomer, as opposed to a racemic mixture. Its enantiomerically pure nature is a critical differentiating factor. The corresponding dimenthyl ester, synthesized from a common precursor, was resolved with high stereochemical purity using tartaric acid-derived chiral complexes [1]. This demonstrates a method for obtaining the compound in high enantiomeric excess (ee), a quality metric that a racemic mixture cannot meet.

Asymmetric synthesis Chiral synthon Stereoselective reduction

Chloroalkyl Handle for Synthetic Derivatization

A key differentiation from the non-chlorinated analog (S)-2-hydroxypropylphosphonic acid [1] is the presence of the primary alkyl chloride group. This functional group serves as a reactive handle for further derivatization, such as nucleophilic substitution to form C-N, C-S, or C-O bonds, which is not possible with the simple methyl-substituted (S)-2-hydroxypropylphosphonic acid [1]. This enables the synthesis of more complex molecular architectures.

Organic synthesis Phosphonate chemistry Prodrug synthesis

Lipophilicity for Bioconjugation and Drug Design

The calculated partition coefficient (logP) provides a quantitative basis for comparing this compound's physicochemical properties with those of its analogs. (2R)-3-chloro-2-hydroxypropylphosphonic acid has a reported hydrophobic character (logP = -1.262) [1]. This value is a key parameter for predicting its behavior in biological systems and during chromatographic purification, and it contrasts with the non-chlorinated analog, (S)-2-hydroxypropylphosphonic acid, which is expected to be more hydrophilic due to the absence of the hydrophobic chlorine atom [2].

Physicochemical property Lipophilicity Medicinal chemistry

Differential Inhibition of Prostatic Acid Phosphatase

In a direct, in vitro enzyme inhibition assay, a compound with the identifier CHEMBL104070, which is associated with (2R)-3-chloro-2-hydroxypropylphosphonic acid or its derivatives, demonstrated measurable inhibitory activity against human prostatic acid phosphatase [1]. This activity profile is distinct from other phosphonates that may not share this specific target engagement.

Enzyme inhibition Phosphatase Biological activity

Purity Assurance from Commercial Sources

Commercially available (2R)-3-chloro-2-hydroxypropylphosphonic acid is supplied with a defined purity specification, typically 95% [1]. This level of quality control provides a verifiable benchmark for researchers, ensuring batch-to-batch consistency for reproducible experiments. This contrasts with in-house synthesized material or less rigorously characterized sources where purity may be unknown or highly variable.

Chemical procurement Quality control Analytical standard

Application Scenarios for (2R)-3-chloro-2-hydroxypropylphosphonic Acid


Asymmetric Synthesis of Enantiopure Phosphonic Acids

This compound serves as a key chiron for constructing stereochemically complex molecules. As demonstrated by Nesterov and Kolodiazhnyi (2007), the related dimenthyl ester can be used to synthesize enantiomerically pure phosphonic acid derivatives [1]. The defined (2R)-configuration ensures that the resulting products have a predictable and uniform 3D structure, which is critical for developing new chiral catalysts, ligands, and biologically active compounds where stereochemistry is a key determinant of function.

Design of Phosphonate Enzyme Inhibitors

The specific, albeit weak, inhibition of human prostatic acid phosphatase (IC50 = 88,000 nM) provides a rational starting point for medicinal chemists [2]. The chlorinated phosphonic acid core can be used as a scaffold for further structural modifications aimed at improving potency and selectivity against this or related phosphatase targets, leveraging its unique stereochemical and physicochemical properties as a foundation for lead optimization.

Physicochemical Optimization for Drug Design

With a quantified logP value of -1.262, this compound presents a defined lipophilicity profile [3]. Researchers can use this data to predict and tune the membrane permeability and solubility of new drug candidates. By incorporating this specific building block into larger molecules, scientists can rationally adjust these critical pharmacokinetic properties, differentiating it from both more and less lipophilic phosphonate alternatives.

Functional Polycarboxylate Additives

The sodium salt of 3-chloro-2-hydroxypropylphosphonic acid has been patented for use as a functional aid in modifying polycarboxylate water reducers for construction materials [4]. While the patent utilizes the sodium salt, the free acid form, (2R)-3-chloro-2-hydroxypropylphosphonic acid, is a direct precursor and a valuable research compound for exploring the synthesis and performance of these novel, water-soluble functional additives in materials science.

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